molecular formula C11H10N4 B067555 2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline CAS No. 187753-87-3

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Cat. No. B067555
CAS RN: 187753-87-3
M. Wt: 198.22 g/mol
InChI Key: MQSSFHXQKUSFIW-UHFFFAOYSA-N
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Description

“2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the reaction of the corresponding ethyl ester with ethylenediamine . For instance, Desai et al. synthesized a compound with a structure similar to “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” and evaluated its antimicrobial potential .


Molecular Structure Analysis

The molecular formula of “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” is C12H11N3 . It contains an imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms . The structure also includes a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .


Physical And Chemical Properties Analysis

The compound “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” has a molecular weight of 197.24 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

The future directions for “2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline” and similar compounds could involve further exploration of their therapeutic potential. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds could be promising candidates for the development of new drugs.

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,7H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSSFHXQKUSFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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